molecular formula C13H11N5O3S B2754713 N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896329-00-3

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2754713
CAS No.: 896329-00-3
M. Wt: 317.32
InChI Key: DRDPGGDDFKOLCV-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a high-purity synthetic chemical compound offered for research and development purposes. This molecule is a sophisticated heterocyclic scaffold that integrates key pharmacophores, including a 5-methylisoxazole ring and a pyrido[1,2-a][1,3,5]triazin-4-one system, linked via a thioacetamide bridge. The isoxazole motif is a privileged structure in medicinal chemistry, known for its presence in various bioactive molecules. The fused pyridotriazine core is a less common heterocyclic system that may offer unique electronic properties and potential for diverse biological interactions. Researchers can explore this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays. Its structure suggests potential for enzyme inhibition, particularly for kinases or other ATP-binding proteins, given the hydrogen-bonding features of the triazinone moiety. The thioether linkage also provides a vector for further chemical functionalization, making it a versatile building block for constructing compound libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and toxicity assessments prior to use. For specific technical data, including purity and analytical information, please contact our technical support team.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S/c1-8-6-9(17-21-8)14-11(19)7-22-12-15-10-4-2-3-5-18(10)13(20)16-12/h2-6H,7H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDPGGDDFKOLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C20_{20}H17_{17}N5_{5}O4_{4}S2_{2}
Molecular Weight 455.5 g/mol
CAS Number 477215-30-8

The structure features a unique combination of isoxazole and pyrido[1,2-a][1,3,5]triazin moieties, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit notable anticancer activities. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines compared to control groups .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro tests against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) revealed that it possesses effective antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, studies have highlighted the anti-inflammatory effects of this compound. It was found to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential application in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Regulation : It induces cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancerous cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effect of the compound on MCF-7 breast cancer cells and found a significant reduction in cell viability (IC50 = 12 µM). The mechanism involved activation of caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy : In another study focusing on Staphylococcus aureus, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the isoxazole nucleus exhibit potent anticancer properties. The specific compound has shown efficacy against various cancer cell lines, potentially due to its ability to induce apoptosis and inhibit cell proliferation. Studies have demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds can disrupt cancer cell metabolism and signaling pathways, leading to reduced tumor growth .

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against HIV and other viral pathogens. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells. The structural features of the compound enhance its binding affinity to viral proteins, making it a candidate for further development as an antiviral agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of nitrogen-containing heterocycles like this compound. It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes, including urease and certain kinases. This inhibition can be beneficial in treating conditions such as kidney stones and certain cancers where these enzymes play a critical role in disease progression .

Antimicrobial Activity

N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide has demonstrated antimicrobial properties against a range of bacteria and fungi. Its mechanism likely involves disrupting microbial cell wall synthesis or function, making it a promising candidate for developing new antibiotics .

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or fungicide in agricultural settings. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to conventional chemical pesticides .

Case Studies

StudyApplicationFindings
Mane et al., 2014AntimalarialDemonstrated significant reduction in parasitemia in infected models using derivatives of this compound.
Awouters et al., 1986Anti-allergicShowed inhibition of histamine release from mast cells in vitro tests with related compounds.
Rauf et al., 2012Urease InhibitionReported effective urease inhibition leading to decreased ammonia production in infected systems.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The pyrido[1,2-a][1,3,5]triazin-4-one core provides a fused aromatic system with multiple nitrogen atoms, enhancing π-π stacking and hydrogen-bonding capabilities.
  • 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide: Substitutes the pyridotriazinone with a hydroxypyrimidine ring, reducing aromaticity but introducing a hydroxyl group for polarity .
  • N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide: Replaces the pyridotriazinone with a thiadiazole ring, favoring sulfur-mediated interactions .

Substituent Analysis

Compound Name (Selected Examples) Key Substituents Potential Biological Implications
Target Compound Pyridotriazinone, 5-methylisoxazole Kinase inhibition, antimicrobial activity
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-... Hydroxypyrimidine, 5-methylisoxazole Enhanced solubility, RNA/DNA binding
7-(2-Fluorophenyl)-4H,7H-triazolo[...] Fluorophenyl, triazolopyrimidine Antiviral or anti-inflammatory activity
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]piperidine Pyrazole, piperidine Central nervous system modulation

Physicochemical Properties (Hypothesized)

  • Lipophilicity: The pyridotriazinone core may reduce logP compared to thiadiazole-containing analogs, impacting membrane permeability.
  • Solubility : The hydroxypyrimidine analog likely exhibits higher aqueous solubility due to its polar hydroxyl group.
  • Metabolic Stability : The 5-methylisoxazole moiety in the target compound may confer resistance to oxidative metabolism compared to phenyl-based derivatives.

Research Findings and Gaps

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide, and how can reaction yields be improved?

    • Methodological Answer :

    • Begin with a nucleophilic substitution between 2-mercapto-4H-pyrido[1,2-a][1,3,5]triazin-4-one and chloroacetyl chloride, followed by coupling with 5-methylisoxazol-3-amine. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to enhance reaction efficiency.
    • Purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate high-purity intermediates .
    • Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆).

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and pyridotriazinone carbonyl (δ ~165–170 ppm).
    • Mass Spectrometry (HRMS) : Employ ESI-HRMS to verify molecular ion peaks ([M+H]⁺) with <2 ppm error.
    • HPLC-PDA : Monitor stability under accelerated degradation conditions (acid/base, oxidative stress) to assess shelf-life.

    Q. How can researchers design initial in vitro assays to evaluate this compound’s bioactivity?

    • Methodological Answer :

    • Use enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases structurally related to the pyridotriazinone scaffold.
    • Apply dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
    • Address solubility issues via co-solvents (DMSO ≤1%) or lipid-based formulations.

    Advanced Research Questions

    Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?

    • Methodological Answer :

    • Conduct pharmacokinetic (PK) studies to assess bioavailability (e.g., plasma concentration vs. time profiles) and metabolite identification (LC-MS/MS).
    • Use tissue-specific microdialysis to measure compound penetration at target sites (e.g., brain or tumors).
    • Collaborate with computational teams to refine physiologically based pharmacokinetic (PBPK) models , integrating data from interdisciplinary stakeholders .

    Q. What computational strategies predict the binding affinity of this compound to target enzymes?

    • Methodological Answer :

    • Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., PDB entries).
    • Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å over 100 ns).
    • Cross-reference results with QSAR models trained on pyridotriazinone derivatives to identify critical substituents.

    Q. How can researchers optimize the compound’s selectivity to minimize off-target effects?

    • Methodological Answer :

    • Develop counter-screening panels against structurally similar enzymes (e.g., kinase family members).
    • Apply chemoproteomics (activity-based protein profiling) to identify off-target interactions.
    • Use CRISPR-Cas9 knockout models to validate target specificity in cellular assays.

    Data Analysis and Validation

    Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

    • Methodological Answer :

    • Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ calculations.

    • Use replicated analysis (e.g., triplicate runs across independent experiments) to ensure reproducibility .

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    • Address outliers via Grubbs’ test or robust regression (R package robustbase).

    Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

    • Methodological Answer :

    • Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals.
    • Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated spectra (Gaussian 16).
    • Engage peer-review forums (e.g., ResearchGate ) for collaborative troubleshooting .
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    Interdisciplinary Collaboration

    Q. What frameworks facilitate collaboration between synthetic chemists and pharmacologists for this compound?

    • Methodological Answer :

    • Adopt the Efficiency Pyramid framework to align stakeholder priorities (e.g., synthetic feasibility vs. bioactivity thresholds) .
    • Use process control tools (e.g., LabVIEW) for real-time monitoring of reaction parameters during scale-up .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.